molecular formula C24H24N2O5 B2914422 1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3'-bipyrrolidine]-3-carboxylicacid CAS No. 2127057-28-5

1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3'-bipyrrolidine]-3-carboxylicacid

Cat. No.: B2914422
CAS No.: 2127057-28-5
M. Wt: 420.465
InChI Key: LMGJWVOXVOWSTD-UHFFFAOYSA-N
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Description

1'-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3'-bipyrrolidine]-3-carboxylic acid is a bifunctional compound featuring a 1,3'-bipyrrolidine core. The structure includes:

  • Fmoc (9-fluorenylmethoxycarbonyl) protection: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
  • 5-Oxo group: Introduces a ketone moiety, which may influence conformational rigidity or participate in hydrogen bonding.
  • Carboxylic acid at position 3: Provides a reactive site for further derivatization or conjugation.

This compound is likely utilized in solid-phase peptide synthesis (SPPS) or as a building block for bioactive molecules. Its structural complexity distinguishes it from simpler Fmoc-protected pyrrolidine derivatives.

Properties

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c27-22-11-15(23(28)29)12-26(22)16-9-10-25(13-16)24(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGJWVOXVOWSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CC(CC2=O)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid typically involves the protection of the amino group of a bipyrrolidine derivative with the Fmoc group. This is achieved using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid involves the protection of amino groups in peptides, preventing unwanted side reactions during synthesis. The Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions. This selective deprotection is crucial for the stepwise synthesis of peptides and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related Fmoc-protected heterocycles:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
1'-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3'-bipyrrolidine]-3-carboxylic acid Bipyrrolidine Fmoc, 5-oxo, carboxylic acid C₂₄H₂₃N₂O₅ ~427.45 (estimated) Not provided Bicyclic scaffold for constrained peptides/drugs
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid Pyrrolidine Fmoc, 5-oxo, carboxylic acid C₂₀H₁₇NO₅ 351.35 106982-77-8 Single-ring analog; used in SPPS and β-turn mimetics
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid Pyrrolidine Fmoc, carboxylic acid C₂₀H₁₉NO₄ 337.37 193693-65-1 Chiral center at C3; applications in asymmetric synthesis
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid Oxetane Fmoc, carboxylic acid C₁₉H₁₇NO₅ 339.34 1380327-56-9 Oxetane ring enhances metabolic stability; used in medicinal chemistry
(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid Pyrrolidine Fmoc, 3-bromophenyl, carboxylic acid C₂₆H₂₁BrNO₄ 507.36 2580096-21-3 Aryl-substituted derivative for targeted drug delivery

Stereochemical Considerations

  • Single-Ring Derivatives : Compounds like (R)-1-Fmoc-pyrrolidine-3-carboxylic acid and (S)-5-oxo-pyrrolidine-2-carboxylic acid highlight the importance of stereochemistry in peptide backbone modification.

Biological Activity

The compound 1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3'-bipyrrolidine]-3-carboxylic acid (CAS Number: 2127057-28-5) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound features a bipyrrolidine core, which is known for its structural versatility and biological relevance. The presence of the 9H-fluoren-9-ylmethoxy group enhances its lipophilicity, potentially improving cellular permeability. Its molecular formula is C24H27NO4C_{24}H_{27}NO_4, with a molecular weight of approximately 393.48 g/mol.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on related bipyrrolidine derivatives have shown potent antiproliferative effects against various cancer cell lines, including lung (A549), breast (MCF7), and leukemia (K562) cells. These studies suggest that the bipyrrolidine framework may play a crucial role in inhibiting cell growth and inducing apoptosis.

Table 1: Summary of Anticancer Activity in Different Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA5495.2Cell cycle arrest in G2/M phase
Compound BMCF73.8Apoptosis induction
Compound CK5624.5Inhibition of tyrosine kinases

The biological activity of 1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3'-bipyrrolidine]-3-carboxylic acid may involve several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest at the G2/M checkpoint, thereby preventing cancer cells from dividing.

Case Studies

In a recent study by Fuhrer et al., several derivatives of bipyrrolidine were synthesized and tested for their anticancer properties. The results demonstrated that modifications to the bipyrrolidine structure could significantly affect biological activity, with some derivatives showing IC50 values in the low micromolar range against human cancer cell lines .

Another investigation focused on the structure-activity relationship (SAR) of similar compounds revealed that specific substitutions on the bipyrrolidine ring could enhance potency against targeted cancer types . These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy.

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